1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 2-hydroxy-2-(2-methoxyphenyl)ethyl group and at position 4 with a carboxamide linked to a 2-(methylthio)phenyl moiety. The hydroxyethyl group may facilitate hydrogen bonding, impacting solubility and receptor interactions.
Properties
IUPAC Name |
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylsulfanylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-26-17-9-5-3-7-13(17)16(24)12-23-11-15(21-22-23)19(25)20-14-8-4-6-10-18(14)27-2/h3-11,16,24H,12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQMRFQFICAJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NC3=CC=CC=C3SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C₁₉H₂₀N₄O₃S, with a molecular weight of approximately 384.45 g/mol. The structure includes functional groups that enhance its biological activity, particularly the triazole and carboxamide moieties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₃S |
| Molecular Weight | 384.45 g/mol |
| Functional Groups | Triazole, Carboxamide |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, utilizing solvents such as ethanol or dimethyl sulfoxide (DMSO) under controlled conditions. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring the reaction progress and confirming product identity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.
- Case Study : A related triazole compound exhibited IC50 values ranging from 0.4 to 3.8 nM against a panel of seven cancer cell lines, indicating strong antiproliferative activity .
The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways associated with cancer cell growth. For example, triazoles can interfere with tubulin polymerization, which is crucial for mitosis in cancer cells.
Pharmacological Evaluation
Pharmacological evaluations have shown that compounds similar to the one can inhibit glycine transporters (GlyT1), which play a role in neurotransmitter regulation and have implications in various neurological disorders.
| Compound | GlyT1 Inhibition (IC50) |
|---|---|
| 1-Hydroxy Triazole | 64 nM |
| 4-Methoxy Triazole | 1.06 nM |
These findings suggest that the compound may also possess neuroprotective properties alongside its anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their substituent differences:
Pharmacological and Physicochemical Properties
Stability and Metabolic Considerations
- Methylthio Group : May undergo oxidative metabolism to sulfoxide/sulfone derivatives, altering activity. This contrasts with methoxy or ethoxy groups (), which are metabolically stable.
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction remains the most widely used method for constructing the 1,2,3-triazole core. As demonstrated in the synthesis of analogous triazole-carboxamides, the protocol involves:
- Azide Preparation : 2-(Methylthio)aniline is diazotized with NaNO₂/HCl at 0–5°C, followed by azide introduction using NaN₃ to yield 2-(methylthio)phenyl azide.
- Alkyne Synthesis : Propargylamine derivatives are coupled with ethyl chlorooxoacetate in THF under N₂ to form N-propargyl carboxamides.
- Cycloaddition : The azide and alkyne undergo Cu(I)-catalyzed [3+2] cycloaddition in DMSO/H₂O (3:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 60°C for 12 hours, achieving 78–85% yield.
Key Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | <70°C avoids decomposition |
| Solvent | DMSO/H₂O | Enhances Cu(I) solubility |
| Catalyst Loading | 8–12 mol% CuSO₄ | Lower leads to incomplete conversion |
Hydroxyethyl-Methoxyphenyl Sidechain Installation
Epoxide Ring-Opening Strategy
Patent CA1233482A describes the synthesis of 2-hydroxy-2-phenylethylamines via styrene oxide derivatives:
- Styrene Oxide Synthesis : 2-Methoxycinnamic acid is epoxidized using mCPBA in CH₂Cl₂ at −20°C to form trans-2-(2-methoxyphenyl)oxirane.
- Amine Coupling : The epoxide reacts with triazole-4-carboxamide in DMF at 80°C for 24 hours with K₂CO₃ (2 eq), yielding the hydroxyethyl sidechain via nucleophilic attack at the less hindered carbon.
Reaction Mechanism :
$$
\text{Epoxide} + \text{Amine} \xrightarrow{\text{Base}} \text{2-Hydroxyethylamine} \quad \text{(Yield: 68\%)}
$$
Borohydride Reduction Approach
An alternative route involves:
- Knoevenagel Condensation : 2-Methoxyacetophenone reacts with glyoxylic acid in EtOH/H₂O (pH 9) to form α,β-unsaturated ketone.
- Michael Addition : The triazole nitrogen attacks the β-position using L-proline (20 mol%) in MeCN at 25°C.
- NaBH₄ Reduction : The ketone is reduced to secondary alcohol with NaBH₄/CeCl₃ in MeOH (0°C, 2 hours).
Carboxamide Linkage Optimization
Mixed Carbonate-Mediated Coupling
To avoid racemization:
- Active Ester Formation : Triazole-4-carboxylic acid reacts with ClCO₂Et (1.2 eq) and N-methylmorpholine in THF.
- Amine Coupling : The in situ-generated mixed carbonate reacts with 2-(methylthio)aniline at −15°C for 6 hours (89% yield).
Enzymatic Aminolysis
Lipase B from Candida antarctica (CAL-B) catalyzes the aminolysis of ethyl triazole-4-carboxylate with 2-(methylthio)aniline in tert-amyl alcohol at 50°C (conversion: 94%, ee >99%).
Integrated Synthetic Workflow
A representative large-scale synthesis (10 g batch) follows this sequence:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Azide formation | 0°C, NaN₃, HCl | 92% |
| 2 | Alkyne preparation | THF, 25°C, 12h | 85% |
| 3 | CuAAC cycloaddition | DMSO/H₂O, 60°C | 83% |
| 4 | Epoxide coupling | DMF, 80°C | 71% |
| 5 | Final purification | Column chromatography (SiO₂, EtOAc/hexane) | 98% purity |
Analytical Characterization
Critical quality control metrics include:
- HPLC : C18 column, 80:20 MeCN/H₂O, 1 mL/min, tᵣ = 6.2 min
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85 (d, J = 8 Hz, 2H, aromatic), 5.12 (br s, 1H, -OH)
- LC-MS : m/z 367.1 [M+H]⁺
Comparative Method Analysis
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| CuAAC + Epoxide | High regioselectivity | Multi-step purification | Pilot-scale viable |
| Enzymatic Aminolysis | Stereochemical control | Cost of biocatalysts | Limited to 100g batches |
| Michael Addition | Atom economy | Competing side reactions | Not demonstrated |
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxyphenyl singlet at δ 3.8 ppm, methylthio resonance at δ 2.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 441.12) .
- X-ray Crystallography : Resolves 3D conformation, hydrogen-bonding networks (if crystalline) .
- Computational Analysis : DFT calculations (B3LYP/6-31G*) predict electronic properties and reactive sites .
How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Q. Advanced
- Substituent Variation : Synthesize analogs by replacing the 2-methoxyphenyl or methylthio groups with electron-withdrawing/donating substituents (e.g., nitro, fluoro) to assess bioactivity trends .
- In vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 comparisons to establish potency .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays to identify target selectivity .
How can contradictions in biological activity data between this compound and its analogs be resolved?
Q. Advanced
- Control for Solubility : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference in cell-based assays .
- Validate Assay Conditions : Replicate studies under identical pH/temperature conditions (e.g., 37°C, 5% CO2 for cell cultures) .
- Metabolic Stability Testing : Compare hepatic microsomal degradation rates to rule out pharmacokinetic variability .
What computational strategies predict the compound’s binding affinity with biological targets?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Model interactions with enzyme active sites (e.g., COX-2 or EGFR kinase) using PDB structures .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding persistence .
- Validation : Cross-check with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental KD values .
What chemical modifications enhance aqueous solubility without compromising activity?
Q. Basic
- Polar Group Introduction : Replace the methylthio group with a sulfonate (-SO3H) or tertiary amine to improve hydrophilicity .
- Salt Formation : Prepare hydrochloride or sodium salts of the carboxamide group .
- Prodrug Strategy : Temporarily esterify the hydroxyl group (e.g., acetyl-protected) for in vivo hydrolysis .
How should stability studies under varying pH and temperature conditions be designed?
Q. Advanced
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24–72 hours .
- HPLC Monitoring : Quantify degradation products (e.g., triazole ring cleavage) using a C18 column (UV detection at 254 nm) .
- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life (t90) using Arrhenius equations .
What strategies mitigate toxicity risks during preclinical evaluation?
Q. Advanced
- Cytotoxicity Profiling : Compare IC50 values in normal (e.g., HEK293) vs. cancer cell lines to assess selectivity .
- Genotoxicity Screening : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays .
- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxides) formed in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
